molecular formula C8H16O2Si B12537380 Bis[(ethenyloxy)methyl](dimethyl)silane CAS No. 664364-81-2

Bis[(ethenyloxy)methyl](dimethyl)silane

Cat. No.: B12537380
CAS No.: 664364-81-2
M. Wt: 172.30 g/mol
InChI Key: NOGBZUGJIWHDER-UHFFFAOYSA-N
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Description

Bis(ethenyloxy)methylsilane is an organosilicon compound characterized by a central silicon atom bonded to two dimethyl groups and two [(ethenyloxy)methyl] substituents. The ethenyloxy (vinyl ether) groups confer reactivity, making it valuable in polymerization and crosslinking applications.

Properties

CAS No.

664364-81-2

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

bis(ethenoxymethyl)-dimethylsilane

InChI

InChI=1S/C8H16O2Si/c1-5-9-7-11(3,4)8-10-6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

NOGBZUGJIWHDER-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(COC=C)COC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(ethenyloxy)methylsilane typically involves the reaction of dimethylchlorosilane with ethenyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of Bis(ethenyloxy)methylsilane involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(ethenyloxy)methylsilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.

    Substitution: The ethenyloxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl-substituted silanes.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Chemistry: Bis(ethenyloxy)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also explored for its potential in drug delivery systems.

Medicine: The compound’s ability to form stable bonds with biological molecules makes it a candidate for use in medical implants and prosthetics.

Industry: In the industrial sector, Bis(ethenyloxy)methylsilane is used in the production of adhesives, sealants, and coatings. Its unique properties enhance the performance and durability of these products.

Mechanism of Action

The mechanism of action of Bis(ethenyloxy)methylsilane involves its ability to form stable covalent bonds with various substrates. The ethenyloxy groups provide reactive sites for chemical modifications, allowing the compound to interact with different molecular targets. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with key analogues:

Compound Molecular Formula Substituents Key Features Applications
Bis(ethenyloxy)methylsilane C₈H₁₄O₂Si 2 × [(ethenyloxy)methyl], 2 × methyl High reactivity due to vinyl ether groups; moderate steric hindrance Polymer crosslinker, coatings
Dimethylethoxysilane C₄H₁₂OSi 1 × ethoxy, 2 × methyl, 1 × hydrogen Less reactive; hydrolyzes to form silanol intermediates Silicone rubber coupling agent
1,3-Divinyltetramethyldisiloxane C₈H₁₈OSi₂ 2 × vinyl, 4 × methyl, siloxane bridge (Si-O-Si) Enhanced thermal stability from siloxane backbone; flexible Si-O bonds Heat-resistant silicones
Silane, ethenylethoxydimethyl- C₆H₁₄OSi 1 × ethenyl, 1 × ethoxy, 2 × methyl Combines vinyl and alkoxy reactivity; hydrolytic instability Surface modification
4,4-Bis[(ethenyloxy)methyl]cyclohexene C₁₂H₁₈O₂ Cyclohexene core with 2 × [(ethenyloxy)methyl] Rigid cyclic structure; dual vinyl ether groups for controlled polymerization Inks, electronic materials

Reactivity and Stability

  • Bis(ethenyloxy)methylsilane vs. Dimethylethoxysilane: The former’s ethenyloxy groups enable faster radical-initiated polymerization compared to the ethoxy group, which primarily undergoes hydrolysis . However, the ethoxy group in dimethylethoxysilane facilitates silanol formation for adhesion promotion .
  • Comparison with 1,3-Divinyltetramethyldisiloxane : The disiloxane’s Si-O-Si backbone provides thermal stability (>300°C), whereas the target compound’s Si-C bonds may degrade at lower temperatures (~200°C) .
  • 4,4-Bis[(ethenyloxy)methyl]cyclohexene : Its cyclohexene core restricts conformational flexibility, reducing side reactions during polymerization compared to the more flexible silane analogue .

Industrial and Regulatory Considerations

  • Toxicity and Handling : While specific data for Bis(ethenyloxy)methylsilane are lacking, fluorinated silanes (e.g., ) require stringent reporting due to persistence concerns. The compound’s vinyl ether groups may necessitate inert storage conditions to prevent premature polymerization .
  • Performance in Coatings : Unlike dimethyl(dimethoxy)silane (), which forms hydrophilic films via plasma deposition, the target compound’s ethenyloxy groups may enhance hydrophobicity post-curing .

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